molecular formula C7H6BBrF2O3 B1381338 (6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid CAS No. 1704080-27-2

(6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid

Cat. No. B1381338
CAS RN: 1704080-27-2
M. Wt: 266.83 g/mol
InChI Key: HFLXLYNLAGWBMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The boron moiety in boronic acids can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . A catalytic protodeboronation of unactivated 1°, 2°, and 3° alkyl pinacol boronic esters utilizing photoredox catalysis has been developed .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling

(6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid: is a valuable reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, which are fundamental in organic synthesis. The boronic acid acts as a nucleophilic partner, coupling with an electrophilic halide in the presence of a palladium catalyst .

Environmental Studies

Lastly, the compound finds applications in environmental studies. It can be used to study degradation processes and the environmental fate of halogenated organic compounds, providing insights into their potential impact on ecosystems.

Each application leverages the unique chemical properties of (6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid , demonstrating its versatility and importance in scientific research. The boronic acid moiety, in particular, is a functional group that has revolutionized many areas of chemistry due to its stability and reactivity .

properties

IUPAC Name

(6-bromo-2,3-difluoro-4-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BBrF2O3/c1-14-4-2-3(9)5(8(12)13)7(11)6(4)10/h2,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLXLYNLAGWBMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C(=C1F)F)OC)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BBrF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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